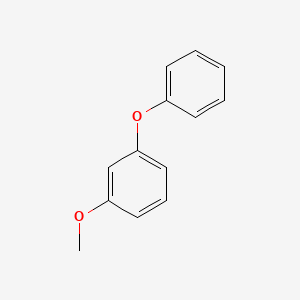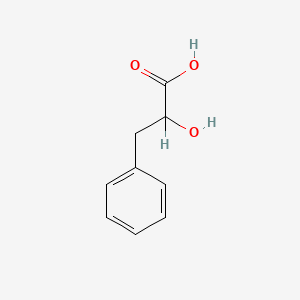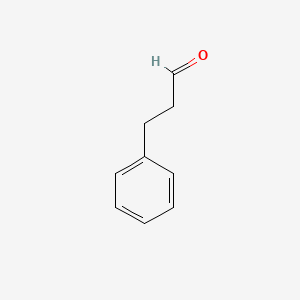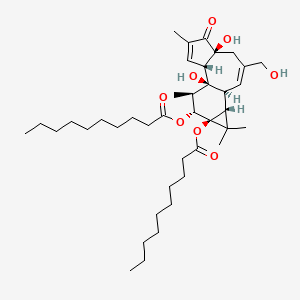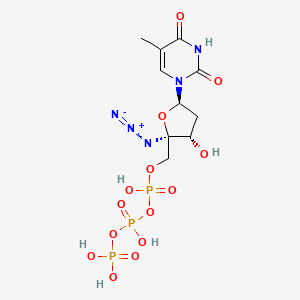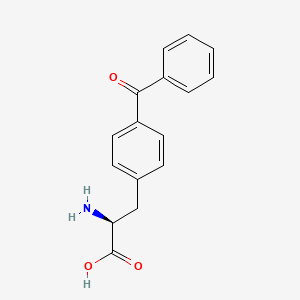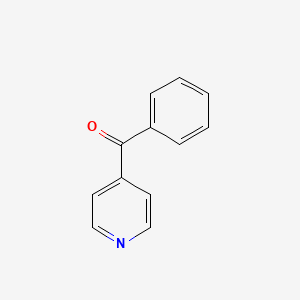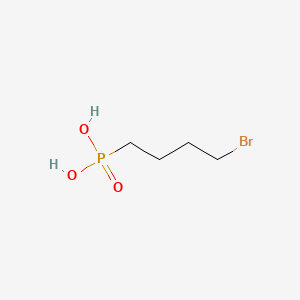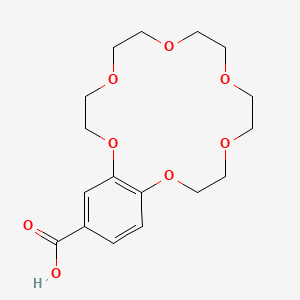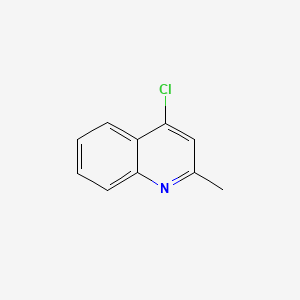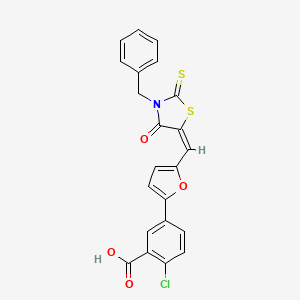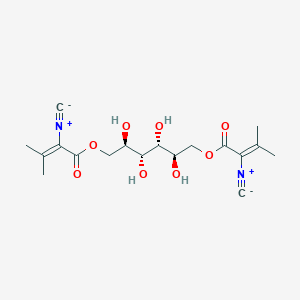
Antibiotic A 32390A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A32390A is an antibiotic inhibitor that shows antimicrobial activity against fungi and gram-positive bacteria.
Wissenschaftliche Forschungsanwendungen
Environmental Fate of Antibiotics
Kemper (2008) discusses the environmental fate of antibiotics, including those used in animal husbandry like A 32390A. The study focuses on how antibiotics reach the terrestrial and aquatic environment through manure application or direct excretion by animals, leading to surface runoff, driftage, or leaching into deeper soil layers. This research highlights the persistence of some antibiotics in the environment, especially in soil, and their impact on environmental and other bacteria【Kemper, 2008】.
Alternatives to Antibiotics
Seal et al. (2013) explore alternatives to antibiotics in animal agriculture, addressing concerns over antibiotic resistance and their extensive use in food animals. The symposium highlighted research results and novel technologies that could lead to alternatives to conventional antibiotics, assessing challenges associated with their commercialization. The focus was on preventing and treating diseases in animals, thus indirectly related to the use of antibiotics like A 32390A【Seal et al., 2013】.
Antibiotics and Resistance
Kumar et al. (2019) review the ecotoxicity and resistance associated with antibiotic pollution, including the challenges in bioremediation of antibiotics like A 32390A. The review addresses the primary sources of antibiotic pollution, detection methods, and the evolution-based strategies bacteria use to overcome the effects of antibiotics. This research provides insights into antibiotic degradation and elimination from the environment【Kumar et al., 2019】.
Antibiotic Resistance Mechanisms
Richardson (2017) delves into the mechanisms of antibiotic resistance, a direct consequence of antibiotic use. The study focuses on how bacteria exposed to drugs below the required dose mutate and resist treatment via natural selection. This research is relevant in understanding the resistance mechanisms that may arise from the use of antibiotics like A 32390A in various settings【Richardson, 2017】.
Antibiotics in Aquatic Environments
Carvalho and Santos (2016) review the occurrence, fate, and effects of antibiotics in European aquatic environments, relevant to antibiotics like A 32390A. They discuss the diffusion of antibiotics in natural water systems, contributing to antibiotic resistance development and global dissemination. The review also touches upon the unknown aquatic ecotoxicity and human toxicity via environmental exposure routes【Carvalho & Santos, 2016】.
Eigenschaften
CAS-Nummer |
61241-59-6 |
|---|---|
Produktname |
Antibiotic A 32390A |
Molekularformel |
C18H24N2O8 |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
[2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate |
InChI |
InChI=1S/C18H24N2O8/c1-9(2)13(19-5)17(25)27-7-11(21)15(23)16(24)12(22)8-28-18(26)14(20-6)10(3)4/h11-12,15-16,21-24H,7-8H2,1-4H3 |
InChI-Schlüssel |
YEMJVHOPMVQUGS-CZPYZCIJSA-N |
Isomerische SMILES |
CC(=C(C(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C(=C(C)C)[N+]#[C-])O)O)O)O)[N+]#[C-])C |
SMILES |
CC(=C(C(=O)OCC(C(C(C(COC(=O)C(=C(C)C)[N+]#[C-])O)O)O)O)[N+]#[C-])C |
Kanonische SMILES |
CC(=C(C(=O)OCC(C(C(C(COC(=O)C(=C(C)C)[N+]#[C-])O)O)O)O)[N+]#[C-])C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
A32390A; A 32390A; A-32390A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



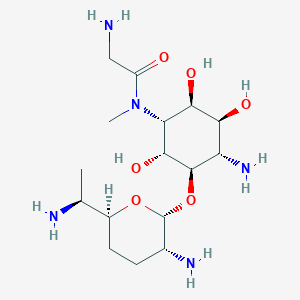
![(1S,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1666308.png)
